molecular formula C5H5IN2O B1591697 4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde CAS No. 959986-66-4

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B1591697
M. Wt: 236.01 g/mol
InChI Key: QYQOXBFGROQSBB-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the CAS Number: 959986-66-4 . It has a molecular weight of 236.01 . The compound is a white to off-white solid .


Synthesis Analysis

The synthesis of pyrazoles often involves a cyclocondensation reaction between a suitable hydrazine and a carbon unit . Silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can also provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with an iodine atom at the 4th position, a methyl group at the 1st position, and a carbaldehyde group at the 5th position .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a white to off-white solid . It should be stored in a refrigerator . The compound is shipped at room temperature .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • Pyrazoles are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .
    • The results of these syntheses are used in the development of new drugs and treatments .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
    • The methods of application involve the synthesis of pyrazole derivatives that are used as pesticides or herbicides .
    • The outcomes of these applications contribute to the development of more effective agricultural products .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination and organometallic chemistry, pyrazoles are used as ligands .
    • The methods of application involve the synthesis of metal complexes with pyrazole ligands .
    • These complexes are used in various reactions and processes in coordination and organometallic chemistry .
  • Material Science Studies

    • The chemical compound ‘3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde’ is used in material science studies.
    • The methods of application involve the use of this compound in various reactions and processes to study its properties.
    • The outcomes of these studies contribute to the understanding of the properties of this compound and its potential applications.
  • Biological Properties

    • Pyrazole derivatives have been found to exhibit a number of noteworthy biological properties .
    • These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
    • For example, a synthesized pyrazole derivative was found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
  • Synthesis of Heterobiaryls

    • 4-Iodopyrazole, a compound similar to “4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde”, has been used in an indium-mediated synthesis of heterobiaryls .
    • It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .
    • These compounds are valuable intermediates for the synthesis of biologically active compounds .
  • Simulation Visualizations

    • Pyrazole derivatives, such as 4-Iodo-1-methyl-1H-pyrazole, are used in simulation visualizations .
    • The methods of application involve the use of this compound in various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
    • These simulations contribute to the understanding of the properties of this compound and its potential applications .
  • Chemical Intermediate

    • 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde is a valuable intermediate for the synthesis of biologically active compounds .
    • The methods of application involve the use of this compound in various reactions and processes to synthesize other compounds .
    • The outcomes of these syntheses contribute to the development of new drugs and treatments .

Safety And Hazards

This compound is considered hazardous. It may be toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-iodo-2-methylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-8-5(3-9)4(6)2-7-8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQOXBFGROQSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591288
Record name 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-Methyl-1H-pyrazole-5-carbaldehyde

CAS RN

959986-66-4
Record name 4-Iodo-1-methyl-1H-pyrazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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